molecular formula C16H24F6N3PRu B15287044 Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate

Cat. No.: B15287044
M. Wt: 504.4 g/mol
InChI Key: ZCTVTAHGKJRWTG-UHFFFAOYSA-N
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Description

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate involves the coordination of the ruthenium center with the acetonitrile ligands. This coordination activates the ruthenium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of unsaturated carbon-carbon bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is unique due to its high catalytic activity and versatility in facilitating various chemical reactions. Its ability to activate unsaturated carbon-carbon bonds and form new bonds makes it a valuable catalyst in organic synthesis .

Properties

Molecular Formula

C16H24F6N3PRu

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q;;;;-1;+1

InChI Key

ZCTVTAHGKJRWTG-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Origin of Product

United States

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